Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The systematic nomenclature of this triazole derivative follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen heteroatoms. The primary International Union of Pure and Applied Chemistry designation is ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate, which precisely describes the positioning of substituents on the triazole ring. However, due to the tautomeric nature of triazole systems, an alternative International Union of Pure and Applied Chemistry name exists as ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate. This nomenclatural duality reflects the inherent tautomeric equilibrium present in triazole systems, where hydrogen atoms can migrate between different nitrogen positions within the ring structure.
The compound's Chemical Abstracts Service registry number 63666-11-5 provides unambiguous identification in chemical databases and literature. Additional chemical identifiers include the Molecular Design Limited number MFCD00186115, which facilitates cross-referencing in various chemical information systems. The systematic name can be further described using the International Chemical Identifier format as 1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9), providing a unique digital representation of the molecular structure.
Alternative chemical designations found in literature include variations such as 1H-1,2,4-triazole-3-carboxylic acid, 5-amino-, ethyl ester, which emphasizes the carboxylic acid ester functionality. The compound is also occasionally referenced as 3-amino-1H-1,2,4-triazole-5-carboxylic acid ethyl ester, particularly in synthetic chemistry contexts where the amino substituent positioning is emphasized. These nomenclatural variations, while chemically equivalent, reflect different approaches to describing the same molecular entity based on tautomeric considerations and functional group priorities.
Properties
IUPAC Name |
ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNUTAJXZZPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069980 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63666-11-5 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 63666-11-5 | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
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Preparation Methods
General Synthetic Approaches
The synthesis of ethyl 5-amino-4H-triazole-3-carboxylate typically involves cyclization reactions starting from appropriate precursors such as diazo compounds, carbodiimides, and azides. The core 1,2,4-triazole ring is constructed through nucleophilic addition and cyclization steps under controlled conditions.
Transition-Metal-Free Synthesis Method
A notable method for synthesizing 5-amino-1,2,3-triazoles, closely related to the 1,2,4-triazole structure, involves a transition-metal-free protocol that can be adapted for ethyl 5-amino-4H-triazole-3-carboxylate. The key steps are:
- Reagents and Conditions : Potassium hydroxide (KOH) as base, ethyl diazoacetate as the diazo compound, and carbodiimides as the electrophilic partner are reacted in acetonitrile solvent at room temperature.
- Procedure : KOH is crushed and added to dry acetonitrile, followed by slow addition of ethyl diazoacetate. After stirring, carbodiimide is introduced, and the mixture is sealed and stirred for approximately 15 hours at room temperature.
- Workup and Purification : The reaction mixture is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
- Yield : This method yields the desired product in moderate to good yields (~81%) depending on the purity of carbodiimide and reaction conditions.
This method is advantageous due to its metal-free nature, mild conditions, and relatively straightforward purification steps.
Cyclization via Azide Intermediates
Another synthetic route involves cyclization of azide intermediates with ethyl-2-cyanoacetate or α-cyano amides under Lewis acid catalysis (e.g., AlMe3). This approach is particularly useful for preparing substituted triazole derivatives and can be adapted for the ethyl 5-amino-4H-triazole-3-carboxylate scaffold.
- Azide Preparation : Alkyl or benzyl halides are reacted with sodium azide or primary amines undergo diazo transfer to yield azide intermediates.
- Cyclization Step : The azide is then cyclized with ethyl-2-cyanoacetate under Lewis acid catalysis to form the triazole ring.
- Advantages : This method allows rapid exploration of structure-activity relationships (SAR) by modifying substituents on the azide or cyanoacetate components, facilitating medicinal chemistry optimization.
Isomerization and Functional Group Modifications
Post-synthesis modifications such as isomerization can be performed to obtain fully substituted triazoles or to improve the physicochemical properties of the compound.
- Isomerization Conditions : Heating the crude product in dimethylformamide (DMF) with saturated ammonium chloride aqueous solution at 100°C for 3 hours.
- Outcome : This process can afford isomerized products with potentially different biological activities or improved stability.
- Purification : Similar chromatographic techniques are employed to isolate the isomerized products.
Reaction Parameters and Optimization
Several factors influence the efficiency and yield of the synthesis:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base | KOH (flaky, crushed) or Cs2CO3 for unsymmetric carbodiimides | Base choice affects reactivity and yield |
| Solvent | Acetonitrile (dry) | Ensures solubility and reaction control |
| Temperature | Room temperature (approx. 20-25°C) | Mild conditions prevent decomposition |
| Reaction Time | 15 hours | Ensures complete conversion |
| Purification | Silica gel chromatography with petroleum ether/ethyl acetate | Gradient elution (7:1 to 4:1) improves purity |
| Yield | Approximately 75-81% | Dependent on reagent purity and precise conditions |
Research Findings on Reaction Scope and Limitations
- Purity of Carbodiimide : High purity is crucial for optimal yields; impurities reduce reactivity.
- Substituent Effects : Modifications on the carbodiimide or azide components can significantly affect the biological activity and metabolic stability of the final compound.
- Metal-Free Advantage : Avoiding transition metals reduces potential contamination and simplifies purification, important for pharmaceutical applications.
- Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Transition-metal-free synthesis | KOH, ethyl diazoacetate, carbodiimide | RT, 15 h, MeCN solvent | 75-81 | Metal-free, mild conditions | Sensitive to carbodiimide purity |
| Azide cyclization with Lewis acid | Azide intermediates, ethyl-2-cyanoacetate, AlMe3 | Lewis acid catalysis, mild heat | Variable | Allows SAR exploration | Requires azide preparation |
| Isomerization | Crude product, DMF, NH4Cl solution | 100°C, 3 h | Moderate | Produces substituted isomers | Additional purification needed |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can form amides and other derivatives through condensation reactions with carboxylic acids and their derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amides, and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The triazole scaffold, including derivatives like ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate, has been extensively studied for its antimicrobial properties. Research indicates that triazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have shown promising results against Staphylococcus aureus, Escherichia coli, and various fungal strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Case Study:
A series of quinolone-triazole hybrids were synthesized and evaluated for their antibacterial activity. Some compounds displayed MIC values as low as 0.125 μg/mL against resistant strains like MRSA . This highlights the potential of triazole derivatives in developing new antibiotics.
1.2 Antitumor Activity
Triazole derivatives have also been investigated for their anticancer properties. Compounds containing the triazole moiety have been found to inhibit various cancer cell lines effectively.
Case Study:
In a study focusing on diarylurea derivatives with triazole groups, one compound exhibited over 80% inhibition of tyrosine kinases involved in cancer proliferation, demonstrating its potential as an anticancer agent . The compound's IC50 values were significantly lower than those of existing treatments like sorafenib.
Agricultural Applications
2.1 Herbicidal Properties
This compound has shown potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants.
Case Study:
Research on similar triazole compounds indicates their effectiveness in controlling weed species through systemic action . The mechanism often involves disruption of plant growth regulators or enzymatic pathways critical for plant development.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and purity.
Synthesis Method:
A typical synthesis involves the reaction of aminoguanidine with ethyl acetoacetate under microwave irradiation conditions to produce the desired triazole derivative with high efficiency .
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | MIC values as low as 0.125 μg/mL against MRSA |
| Antitumor Agents | IC50 values lower than sorafenib | |
| Agricultural Chemistry | Herbicides | Effective in controlling weed species |
Mechanism of Action
The mechanism of action of ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Amino-1H-[1,2,4]triazole-3-carboxylate
- Structural Difference : Methyl ester substituent instead of ethyl.
- Reactivity: Acetylation studies reveal distinct behavior. Monoacetylation of the methyl derivative at the triazole nitrogen is slower compared to the parent 5-amino-1,2,4-triazole, but the product is stable at room temperature. Diacetylation requires elevated temperatures and produces two isomeric diacetyl derivatives .
- Thermal Stability: The methyl ester’s monoacetylated derivative isomerizes to an acetamide upon heating (215°C), unlike the ethyl analogue, which shows greater thermal stability under similar conditions .
Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-triazole-3-carboxylate
- Structural Difference : Benzamido and phenyl substituents at positions 4 and 3.
- Biological Activity : Exhibits broad bioactivity, including anticancer, antiviral, and anti-inflammatory properties, attributed to the electron-withdrawing benzamido group and aromatic phenyl ring .
- Synthesis : Prepared via a multistep route involving ethyl 2-chloro-2-oxoacetate and methylsulfonic acid, yielding a 37% isolated product .
Ethyl 3-Amino-1H-1,2,4-triazole-5-carboxylate (Positional Isomer)
- Structural Difference: Amino and ester groups swapped (positions 3 and 5).
- Impact on Properties: Altered dipole moment and hydrogen-bonding patterns affect solubility and crystallization behavior. This isomer is less commonly reported in pharmacological studies compared to the 5-amino derivative .
1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid (CAS 815588-93-3)
- Structural Difference : Carboxylic acid substituent instead of ethyl ester.
- Reactivity : The free carboxylic acid enhances metal-coordination capacity, making it suitable for coordination polymers. However, it lacks the ester group’s lipophilicity, limiting its use in cell-permeable drug candidates .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Ethyl 5-Amino-4H-[1,2,4]triazole-3-carboxylate and Analogues
Reactivity and Stability Trends
- Acetylation: Ethyl 5-amino-4H-triazole-3-carboxylate’s amino group reacts sluggishly with acetic anhydride at room temperature, forming monoacetyl derivatives. In contrast, 5-amino-1H-triazole undergoes rapid diacetylation under the same conditions .
- Hydrogen Bonding : The ethyl ester’s alkoxy group participates in intramolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice . Methyl analogues exhibit weaker intermolecular interactions due to smaller substituents .
- Thermal Decomposition : The ethyl derivative decomposes above 240°C, while the methyl analogue begins decomposing at 215°C, reflecting the ethyl group’s stabilizing effect .
Biological Activity
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate (C₅H₈N₄O₂) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring with an amino group at the 5-position and an ethyl ester at the 3-carboxylic acid position. Its molecular weight is approximately 156.15 g/mol. The presence of the triazole ring is crucial for its bioactivity, as many triazole derivatives exhibit significant pharmacological effects due to their ability to interact with various biological targets.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Triazole ring with amino and ethyl ester groups | Enhanced reactivity and biological activity compared to similar compounds |
Antimicrobial Activity
This compound has been studied for its antimicrobial and antifungal properties. Research indicates that it can inhibit specific enzymes or pathways involved in microbial growth, making it a potential candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi .
The exact mechanism of action of this compound may involve the inhibition of key enzymes such as cholinesterase or other targets critical for microbial survival . The compound's ability to form hydrogen bonds enhances its interaction with biological targets, contributing to its efficacy.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of Ethyl 5-amino-4H-[1,2,4]triazole derivatives has revealed important insights into how modifications can enhance biological activity. For example:
- Amino Group Positioning : The positioning of the amino group significantly influences the compound's bioactivity. Substituting the amino group can lead to a loss of activity .
- Substituent Variations : Modifications around the triazole core have been explored to optimize potency and selectivity against specific targets .
Study on Antimicrobial Efficacy
A study published in MDPI assessed various derivatives of this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
Another research effort investigated the anticancer potential of this compound against several human cancer cell lines using the MTT assay. Results showed that some derivatives effectively inhibited cell proliferation in hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines .
Q & A
Q. What are the common synthetic routes for Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation reactions. For example, carboxylic acid hydrazides react with ethyl carbethoxyformimidate under basic conditions to form the triazole core ( ). Key factors include:
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may risk decomposition.
- pH : Basic conditions (e.g., KOH/EtOH) favor nucleophilic attack, while acidic media can lead to side products.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. Yield Optimization Table
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hydrazide cyclization | KOH, EtOH, reflux, 6 h | 65–75 | >95 | |
| Microwave-assisted | DMF, 100°C, 30 min | 82 | 98 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H NMR confirms the ethyl ester (δ 1.2–1.4 ppm, triplet) and amino group (δ 5.1 ppm, broad singlet) ().
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between substituents ().
- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 196.21 (M+H) ().
Q. What initial biological screening approaches are used to evaluate the bioactivity of this compound?
- Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus to assess inhibition zones.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases ().
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC values ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?
- Amino Group Modifications : Introducing electron-withdrawing groups (e.g., nitro) improves antimicrobial activity but may reduce solubility ().
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid enhances binding to polar enzyme pockets ().
- Triazole Substitutions : Adding halogens (e.g., Cl) at position 4 increases hydrophobic interactions in target proteins ().
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Catalyst Screening : Transition metals (e.g., CuI) can accelerate cyclization but may require inert atmospheres ().
- Stepwise Validation : Isolating intermediates (e.g., hydrazones) via column chromatography ensures reaction progression ().
- Alternative Solvents : Switching from EtOH to acetonitrile reduces byproduct formation in microwave-assisted syntheses ().
Q. How do computational modeling and crystallographic data inform the design of derivatives with improved target affinity?
Q. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (triazole-phenyl) | 84.59° | |
| Hydrogen bond length (N–H⋯O) | 2.89 Å |
Q. What comparative analyses exist between this compound and its structural analogs?
- Solubility : The amino group enhances aqueous solubility compared to methyl-substituted analogs ().
- Bioactivity : Halogenated derivatives show 3–5× higher cytotoxicity but lower metabolic stability ().
Q. Comparative Bioactivity Table
| Compound | IC (HeLa, μM) | LogP | Reference |
|---|---|---|---|
| Ethyl 5-amino-4H-triazole-3-carboxylate | 12.3 | 1.2 | |
| 3-Bromo-4-methyl analog | 3.8 | 2.5 |
Q. How do reaction mechanisms differ between traditional and microwave-assisted syntheses of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
